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Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B15553459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes for C.I. Disperse Yellow 86
(CAS 12223-97-1), a nitrodiphenylamine-based dye. The primary industrial synthesis is

compared against modern, greener alternatives and the well-established azo dye synthesis

platform, offering insights into efficiency, environmental impact, and reaction conditions.

Executive Summary
The conventional synthesis of Disperse Yellow 86 is achieved through a copper-catalyzed

nucleophilic aromatic substitution (Ullmann Condensation). While effective, this method often

requires high temperatures and polar aprotic solvents. This guide explores two alternative

approaches: a rapid, microwave-assisted synthesis representative of modern energy-efficient

methods, and the classic diazotization-coupling reaction, which forms the basis of the largest

class of disperse dyes (azo dyes). The comparison highlights trade-offs in reaction time, energy

input, solvent use, and precursor complexity.

Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthetic

approaches. Data for the conventional route is representative of typical Ullmann-type reactions,

while data for the alternative routes is derived from published experimental findings for

analogous dye syntheses.
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Parameter
Route 1:
Conventional
Condensation

Route 2:
Microwave-
Assisted Synthesis

Route 3: Azo
Coupling
(Reference)

Reaction Type
Nucleophilic Aromatic

Substitution

Nucleophilic Aromatic

Substitution

Diazotization & Azo

Coupling

Key Reactants

4-

Ethoxybenzenamine,

4-Chloro-3-nitro-N,N-

dimethylbenzenesulfo

namide

Substituted Anilines,

Activated Aryl Halides

Aromatic Amine,

Coupling Component

Catalyst
Copper(I) salt (e.g.,

CuI)

Often catalyst-free or

phase-transfer

None (acid/base

mediated)

Solvent DMF, NMP, or DMSO
Ethanol/Water or

Solvent-free
Water, Acid

Temperature 100 - 210 °C 150 °C 0 - 5 °C

Reaction Time 8 - 24 hours 3 - 10 minutes 1 - 2 hours

Typical Yield 80 - 95% 90 - 97% 85 - 95%

Energy Input
High (prolonged

heating)

Low (rapid, focused

heating)
Low (requires cooling)

Environmental Impact
High-boiling, difficult-

to-remove solvents

Reduced solvent use,

potential for benign

solvents

Aqueous waste,

potential for toxic

precursors

Performance Data: Disperse Yellow 86
The performance of the final dye product is critical. Below are the reported fastness properties

for Disperse Yellow 86, which are generally independent of the synthesis route, assuming

equivalent purity is achieved.
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Fastness
Property

AATCC
Standard

Rating (1-5, 5
is best)

ISO Standard
Rating (1-8, 8
is best)

Light Fastness - - ISO 105-B02 7

Washing

Fastness
AATCC 61 5 ISO 105-C06 5

Perspiration AATCC 15 5 ISO 105-E04 5

Ironing AATCC 133 5 ISO 105-X11 5

Data sourced from World Dye Variety.[1]

Experimental Protocols
Route 1: Conventional Synthesis via Ullmann
Condensation (Representative Protocol)
The industrial synthesis of Disperse Yellow 86 involves the condensation of 4-

Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] This reaction is

a classic example of an Ullmann-Goldberg C-N cross-coupling reaction.

Methodology:

Charging the Reactor: A reaction vessel is charged with 4-Chloro-3-nitro-N,N-

dimethylbenzenesulfonamide (1.0 eq), 4-Ethoxybenzenamine (1.1 eq), potassium carbonate

(K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

Solvent Addition: High-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF)

or N-Methyl-2-pyrrolidone (NMP), is added to the vessel.

Reaction: The mixture is heated to a temperature between 120-180 °C under an inert

atmosphere (e.g., nitrogen) and stirred vigorously for 12-24 hours. Reaction progress is

monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature

and poured into a large volume of water to precipitate the crude product.
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Purification: The precipitate is collected by filtration, washed extensively with water to

remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g.,

ethanol or a toluene/ethanol mixture) to yield the final Disperse Yellow 86 dye.

Route 2: Microwave-Assisted Synthesis (Alternative
Protocol)
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to

higher yields with cleaner reaction profiles. This protocol is based on modern methods for the

synthesis of analogous dyes.[2][3][4]

Methodology:

Reactant Preparation: In a 10 mL microwave reaction vial, add the aryl halide (e.g., 4-Chloro-

3-nitro-N,N-dimethylbenzenesulfonamide, 1 mmol) and the aniline (e.g., 4-

Ethoxybenzenamine, 2.5 mmol).

Solvent and Base Addition: Add a solvent mixture, such as 3 mL of Ethanol/Water (2:1), and

a base, such as 1 mL of 10 M potassium hydroxide (KOH).

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture

at 150 °C for 3-5 minutes, with power set to 200 W and pressure at 250 psi.

Isolation: After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate

the product.

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to

obtain the pure dye.[3]

Route 3: Azo Dye Synthesis via Diazotization-Coupling
(Reference Protocol)
This is not a route to Disperse Yellow 86 (a nitrodiphenylamine) but represents the most

common method for producing the largest class of disperse dyes (azo dyes). It serves as a key

comparative methodology.[5][6][7]

Methodology:
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Diazotization: Dissolve the primary aromatic amine (diazo component, 1.0 eq) in an aqueous

solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

Diazonium Salt Formation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂,

1.0 eq) to the amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes to

ensure complete formation of the diazonium salt.

Coupling Reaction: In a separate vessel, dissolve the coupling component (e.g., a phenol or

an aniline derivative, 1.0 eq) in an appropriate aqueous acidic or basic solution, and cool to

0-5 °C.

Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling

component solution. The azo dye will precipitate immediately. Control the pH with sodium

acetate or sodium hydroxide as needed for the specific coupling partners.

Isolation: Stir the reaction mixture for 1-2 hours at low temperature. Collect the precipitated

dye by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Visualizations
The following diagrams illustrate the workflows for the described synthesis routes.
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Reactants & Catalyst

Process Product
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Process Product

Aryl Halide

Mix in EtOH/WaterAniline

KOH

Microwave (150°C)
3-5 minutes Acidify & Precipitate Filter & Purify Disperse Dye
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Step 1: Diazotization

Step 2: Coupling

Product

Aromatic Amine

HCl / H2O
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Diazonium Salt
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Azo Disperse Dye
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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